4-(p-Tolylamino-methyl)-1H-quinolin-2-one
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Overview
Description
4-(p-Tolylamino-methyl)-1H-quinolin-2-one, also known as TMQA, is a synthetic organic compound with a molecular weight of 264.33 . It has a CAS Number of 333984-13-7 .
Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O . The InChI code is 1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20) .Scientific Research Applications
Binding Interaction Studies
The compound 4-(p-Tolylamino-methyl)-1H-quinolin-2-one and its derivatives have been synthesized and studied for their binding interactions with serum albumins, including bovine serum albumin and human serum albumin. Various photophysical studies were utilized to explore these interactions and to determine the feasible binding sites and changes in the microenvironment of the binding sites of serum albumins (Paul et al., 2019).
Antitumor Activity
Derivatives of this compound have demonstrated potent cytotoxic activity against various human cancer cell lines while showing weak inhibitory activity toward normal cell lines. This suggests potential applications in cancer therapy, with some compounds exhibiting significant anticancer activity in vivo (Huang et al., 2013).
Synthesis and Crystallography
The compound has been a subject of interest in the field of organic synthesis and crystallography. It's been synthesized via palladium-catalyzed intramolecular hydroarylation, and its crystal structure has been determined through X-ray single-crystal diffraction (Wei et al., 2013).
Microwave-assisted Synthesis
This compound has been involved in microwave-assisted multistep synthesis, demonstrating the compound's versatility and the potential for efficient synthesis routes. This method highlights its importance in synthesizing biologically active compounds using controlled microwave-assisted organic synthesis (Glasnov et al., 2005).
Anticancer Activity of Related Compounds
Related compounds, sharing a similar structural core to this compound, have been synthesized and shown in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. These studies underline the potential of the compound's structural family in the development of new anticancer agents (Wang et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-methylanilino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTZDUKNLNOJMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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